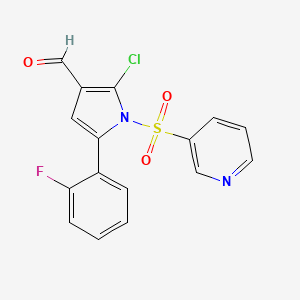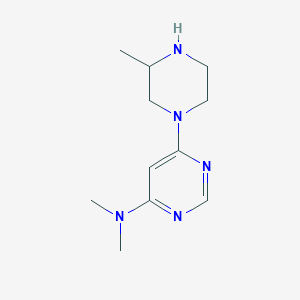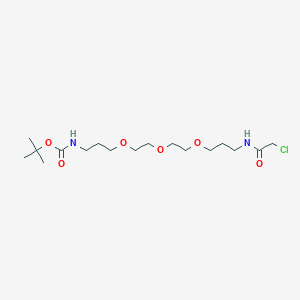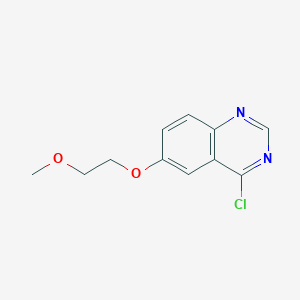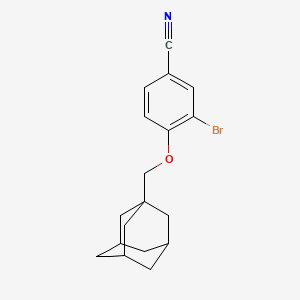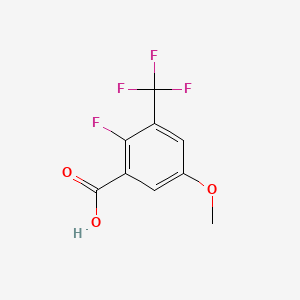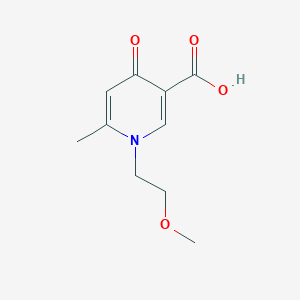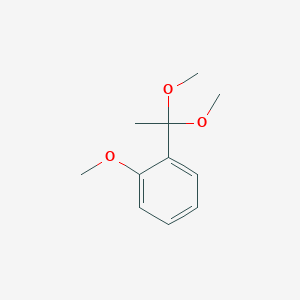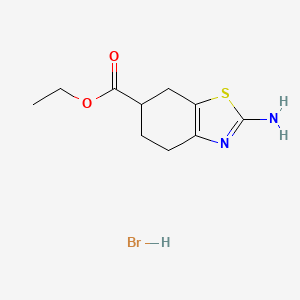
4-クロロ-5-メトキシ-1H-インダゾール
説明
4-Chloro-5-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症剤
インダゾールは、強力な抗炎症剤として特定されています。 例えば、3-フェニル-2-[4-(トリフルオロメチル)フェニル]-4,5,6,7-テトラヒドロ-2H-インダゾールのような特定の誘導体は、最小限の潰瘍形成の可能性を伴い、高い抗炎症作用を示しました 。これは、4-クロロ-5-メトキシ-1H-インダゾールが、抗炎症薬としての有効性を高めるために修飾できることを示唆しています。
抗がん活性
インダゾール核は、抗がん作用を持つ多くの化合物に見られる共通の特徴です。 特定の誘導体は、結腸癌およびメラノーマ細胞株に対して有効であり、4-クロロ-5-メトキシ-1H-インダゾールが、新しい抗がん剤の開発のための足場として役立つ可能性があることを示しています .
抗菌特性
インダゾール誘導体は、その抗菌活性について検討されてきました。 インダゾールの構造モチーフは、いくつかの市販薬に存在し、4-クロロ-5-メトキシ-1H-インダゾールが、新しい抗菌剤の合成において貴重な化合物となり得ることを示唆しています .
抗うつ効果
インダゾール部分は、抗うつ効果に関連付けられています。 これは、4-クロロ-5-メトキシ-1H-インダゾールが、新しい抗うつ薬の開発において研究の機会を広げることを示唆しています .
降圧薬アプリケーション
インダゾールは、呼吸器疾患の治療に関連する、ホスホイノシチド3-キナーゼδの選択的阻害剤として作用することができます。 この特性は、降圧薬の文脈で4-クロロ-5-メトキシ-1H-インダゾールを調査するために利用できます .
ホスホイノシチド3-キナーゼ阻害剤の合成
ホスホイノシチド3-キナーゼδを阻害する能力により、4-クロロ-5-メトキシ-1H-インダゾールは、喘息や慢性閉塞性肺疾患などの疾患の治療のための選択的阻害剤の合成に使用できます .
モノアミンオキシダーゼ阻害剤
インダゾール誘導体は、さまざまな精神神経疾患の治療に重要なモノアミンオキシダーゼの阻害剤として研究されてきました。 特に、クロロ置換インダゾールは、モノアミンオキシダーゼA阻害剤として有効性を示しています .
合成方法論
インダゾール環系は、合成化学における重要な構成要素であり、その合成のためにさまざまな戦略が開発されています。 4-クロロ-5-メトキシ-1H-インダゾールは、遷移金属触媒反応および還元的環化反応で使用でき、合成方法論の発展に貢献します .
作用機序
生化学分析
Biochemical Properties
4-Chloro-5-methoxy-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Chloro-5-methoxy-1H-indazole, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby affecting mood and behavior. Additionally, 4-Chloro-5-methoxy-1H-indazole has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival .
Cellular Effects
The effects of 4-Chloro-5-methoxy-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-5-methoxy-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-5-methoxy-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with MAO enzymes results in the inhibition of these enzymes, thereby increasing neurotransmitter levels . Additionally, 4-Chloro-5-methoxy-1H-indazole can activate or inhibit various signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methoxy-1H-indazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell growth and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methoxy-1H-indazole vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-Chloro-5-methoxy-1H-indazole can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-5-methoxy-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 4-Chloro-5-methoxy-1H-indazole can influence metabolic flux and metabolite levels, thereby altering cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Chloro-5-methoxy-1H-indazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Chloro-5-methoxy-1H-indazole can accumulate in certain tissues, affecting its localization and activity . This distribution pattern is important for understanding the compound’s therapeutic potential and side effects.
Subcellular Localization
The subcellular localization of 4-Chloro-5-methoxy-1H-indazole plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-5-methoxy-1H-indazole may localize to the mitochondria, where it can influence cellular energy production and apoptosis . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
4-chloro-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSCPKDJJZRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




